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molecular formula C4H5NO2S B015480 Ethoxycarbonyl isothiocyanate CAS No. 16182-04-0

Ethoxycarbonyl isothiocyanate

Cat. No. B015480
M. Wt: 131.16 g/mol
InChI Key: BDTDECDAHYOJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440970B2

Procedure details

Ethoxycarbonyl isothiocyanate (9.0 g) was added to a 1,4-dioxane (100 ml) suspension of 2-aminopyridine-4-carboxylic acid methyl ester (10 g) at an internal temperature of 19° C. to 23° C. over 20 minutes. The obtained mixture was stirred for 90 minutes at the same temperature as described above, and was then concentrated under reduced pressure to obtain a crude product. The obtained crude product was added to a mixed suspension of methanol (70 ml) and ethanol (70 ml) containing hydroxyamine hydrochloride (22.8 g) and diisopropylethylamine (34 ml), and thereafter, the reaction solution was stirred at room temperature for 67 hours, at 60° C. for 5 hours, and again, at room temperature for 20 hours. Thereafter, the generated solid was collected, and it was washed with ethanol (30 ml) and was then dried, so as to obtain the title compound (11.3 g) in the form of a white solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:6]=[C:7]=S)=O)C.[CH3:9][O:10][C:11]([C:13]1[CH:18]=[CH:17][N:16]=[C:15]([NH2:19])[CH:14]=1)=[O:12].Cl.ON.C([N:26](C(C)C)CC)(C)C>C(O)C.CO.O1CCOCC1>[NH2:26][C:7]1[N:19]=[C:15]2[CH:14]=[C:13]([C:11]([O:10][CH3:9])=[O:12])[CH:18]=[CH:17][N:16]2[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1=CC(=NC=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
Cl.ON
Name
Quantity
34 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The obtained mixture was stirred for 90 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The obtained crude product
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at room temperature for 67 hours, at 60° C. for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
again, at room temperature for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the generated solid was collected
WASH
Type
WASH
Details
it was washed with ethanol (30 ml)
CUSTOM
Type
CUSTOM
Details
was then dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1=NN2C(C=C(C=C2)C(=O)OC)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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